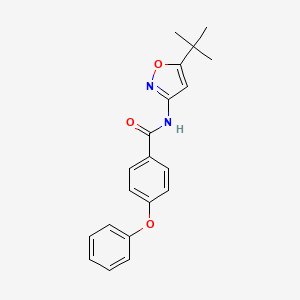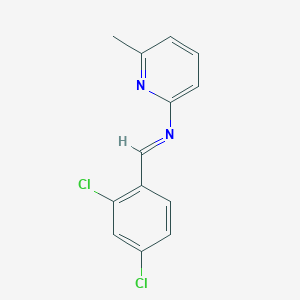
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine, also known as pyrithione or PT, is a synthetic organic compound that has been extensively studied for its antimicrobial properties. PT is a white crystalline powder that is soluble in ethanol and dimethyl sulfoxide and has a molecular weight of 317.2 g/mol. This compound has been used in a variety of applications, including as a preservative in cosmetics and personal care products, as well as in the treatment of dandruff and other skin conditions.
作用机制
The mechanism of action of PT is not fully understood, but it is believed to involve the disruption of cell membrane function in microorganisms. PT has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, and to disrupt the function of bacterial cell membranes. This disruption leads to the death of the microorganism.
Biochemical and Physiological Effects
PT has been shown to have a low toxicity profile and is generally considered safe for use in cosmetics and personal care products. However, some studies have suggested that PT may have cytotoxic effects on certain cells, such as human keratinocytes. Further research is needed to fully understand the biochemical and physiological effects of PT.
实验室实验的优点和局限性
One advantage of using PT in lab experiments is its broad-spectrum antimicrobial activity, which allows for the testing of multiple microorganisms with a single compound. PT is also relatively inexpensive and easy to synthesize, making it a cost-effective option for research. However, PT has some limitations, including its potential cytotoxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on PT. One area of interest is the development of new formulations of PT for use in the treatment of skin conditions. Another potential direction is the investigation of the potential use of PT in the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of PT and its potential cytotoxic effects.
合成方法
PT can be synthesized by the reaction of 2,4-dichlorobenzaldehyde and 2-pyridylamine in the presence of a base such as sodium hydroxide. The resulting product can then be purified by recrystallization or column chromatography. This synthesis method has been well-established and is widely used in the production of PT for various applications.
科学研究应用
PT has been extensively studied for its antimicrobial properties, particularly its ability to inhibit the growth of various fungi and bacteria. This compound has been shown to be effective against a wide range of microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. PT has also been studied for its potential use in the treatment of various skin conditions, such as dandruff, seborrheic dermatitis, and psoriasis.
属性
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c1-9-3-2-4-13(17-9)16-8-10-5-6-11(14)7-12(10)15/h2-8H,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWBUPOIYCJQS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

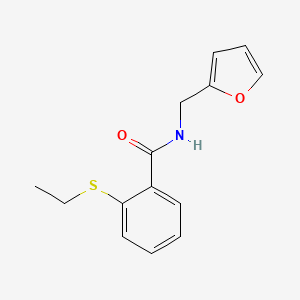
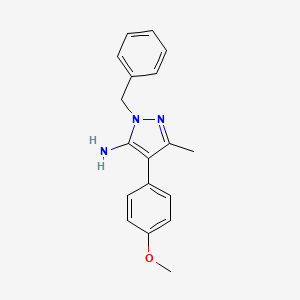
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)


![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
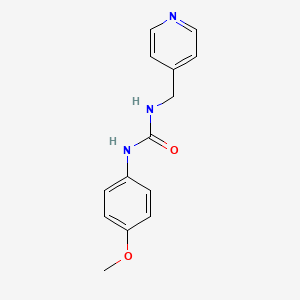
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)

